

# In-Depth Spectroscopic Analysis of Cuniloside B: A Technical Guide

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## Compound of Interest

Compound Name: *Cuniloside B*

Cat. No.: *B15593825*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **Cuniloside B**, a glucose monoterpene ester. The information presented is derived from the structural elucidation work published by Goodger et al. in *Phytochemistry* (2009). This document is intended to serve as a detailed resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

## High-Resolution Mass Spectrometry (HR-ESI-MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in determining the elemental composition of **Cuniloside B**. The analysis yielded a pseudo-molecular ion  $[M+Na]^+$  at  $m/z$  527.2461. This observation is consistent with the calculated mass for the molecular formula  $C_{26}H_{40}O_{10}Na$ , which is 527.2462. This data confirms the molecular formula of **Cuniloside B** as  $C_{26}H_{40}O_{10}$ .

Ion	Observed $m/z$	Calculated $m/z$	Molecular Formula
$[M+Na]^+$	527.2461	527.2462	$C_{26}H_{40}O_{10}Na$

Table 1: High-Resolution Mass Spectrometry Data for **Cuniloside B**.

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of **Cuniloside B** was elucidated through extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The experiments were conducted in deuterated methanol (CD<sub>3</sub>OD). The complete <sup>1</sup>H and <sup>13</sup>C NMR assignments are presented below.

### <sup>1</sup>H NMR Spectroscopic Data

The proton NMR spectrum of **Cuniloside B** reveals characteristic signals for a glycosidic unit and a monoterpene moiety. The anomeric proton of the glucose unit appears as a doublet at  $\delta$  4.33, indicating a  $\beta$ -configuration.

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
Glucose Moiety			
1'	4.33	d	7.8
2'	3.19	dd	7.8, 9.1
3'	3.36	t	9.1
4'	3.28	t	9.1
5'	3.39	m	
6'a	3.84	dd	2.1, 12.0
6'b	3.65	dd	5.7, 12.0
Monoterpene Moiety			
2	2.05	m	
3a	1.62	m	
3b	0.99	m	
4	1.83	m	
5a	1.54	m	
5b	1.29	m	
6	5.40	br s	
8	1.19	s	
9	1.19	s	
10	1.65	s	

Table 2:  $^1\text{H}$  NMR (500 MHz,  $\text{CD}_3\text{OD}$ ) Data for **Cuniloside B**.

## $^{13}\text{C}$ NMR Spectroscopic Data

The  $^{13}\text{C}$  NMR spectrum of **Cuniloside B** shows 26 distinct carbon signals, further confirming the molecular formula. The chemical shifts are consistent with the presence of a glucose unit

and a p-menthane type monoterpene.

Position	$\delta C$ (ppm)
Glucose Moiety	
1'	103.2
2'	75.1
3'	78.0
4'	71.7
5'	78.1
6'	62.9
Monoterpene Moiety	
1	74.0
2	49.3
3	28.5
4	42.1
5	23.9
6	121.9
7	135.2
8	27.5
9	27.5
10	21.1
Acyl Moiety	
1"	168.2
2"	46.1
3"	27.0
4"	130.2

5"	128.8
6"	26.4
7"	71.2
8"	29.8
9"	29.8
10"	20.9

Table 3:  $^{13}\text{C}$  NMR (125 MHz,  $\text{CD}_3\text{OD}$ ) Data for **Cuniloside B**.

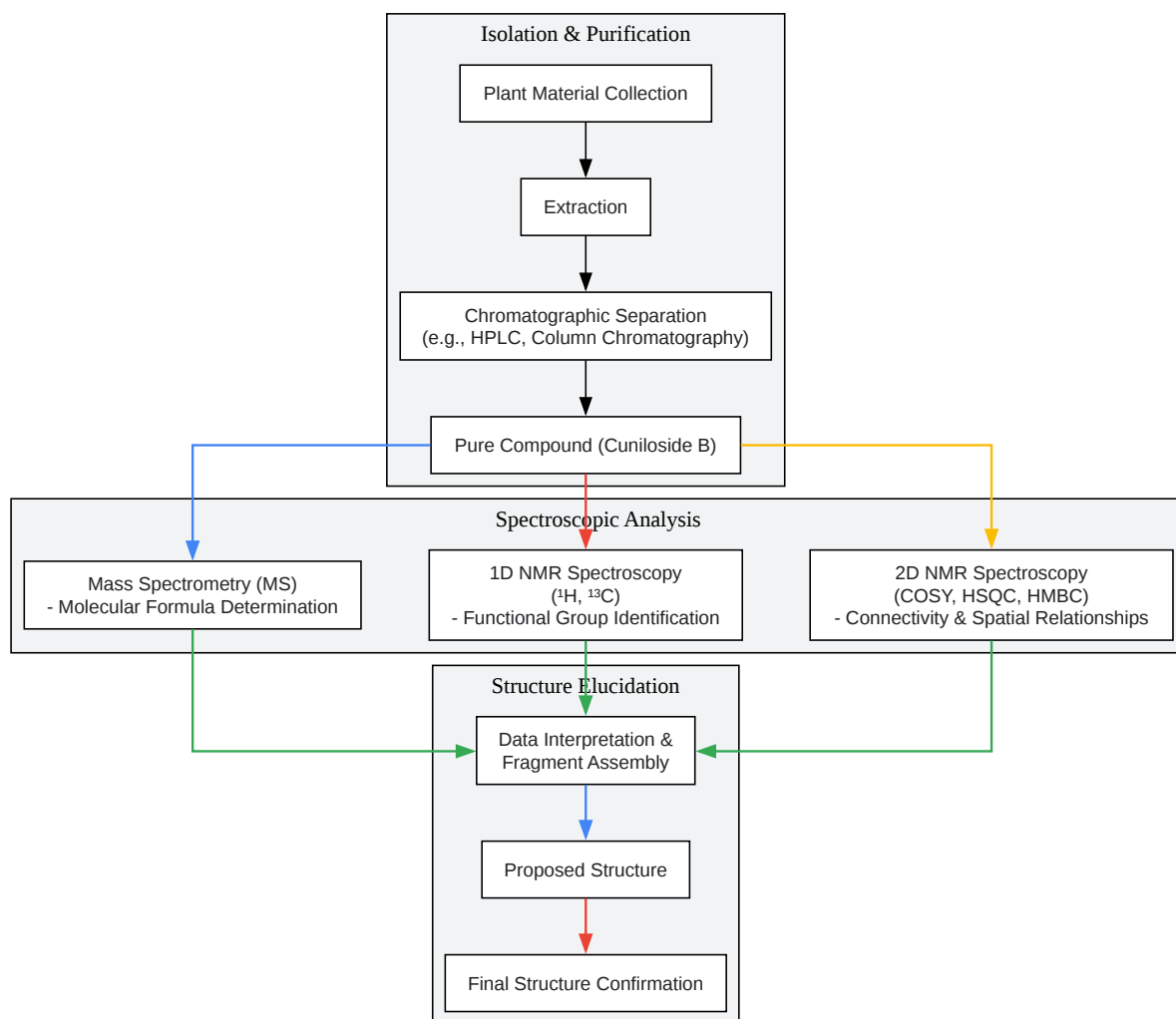
## Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies as described by Goodger et al. (2009):

- Isolation: **Cuniloside B** was isolated from the non-volatile components of the essential oil secretory cavities of Eucalyptus leaves. The isolation procedure involved solvent extraction followed by chromatographic separation techniques to yield the pure compound.
- Mass Spectrometry: High-resolution mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode. The analysis was performed on a time-of-flight (TOF) mass spectrometer.
- NMR Spectroscopy: All NMR spectra were recorded on a 500 MHz spectrometer. The samples were dissolved in deuterated methanol ( $\text{CD}_3\text{OD}$ ). Standard pulse sequences were used to acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and various 2D NMR spectra, including COSY, HSQC, and HMBC, which were essential for the complete structural assignment.

## Spectroscopic Data Analysis Workflow

The process of elucidating the structure of a natural product like **Cuniloside B** from its spectroscopic data follows a logical workflow. This process begins with the isolation of the pure compound and culminates in the final structural confirmation. The diagram below illustrates this general workflow.



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Caption: Workflow for the isolation and structural elucidation of a natural product.

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